Arg-gly-phe-phe-NH2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

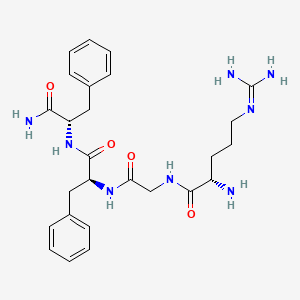

Arg-gly-phe-phe-NH2 is a synthetic peptide derived from the insulin B-chain. This tetrapeptide consists of four amino acids from positions 22 to 25 of the insulin B-chain. It plays a crucial role in the interaction between insulin and its receptor, making it a significant compound in the study of insulin function and diabetes treatment.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of insulin B-chain tetrapeptide amide B22-B25 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, with its own protecting group, is added to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of insulin B-chain tetrapeptide amide B22-B25 follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

化学反应分析

Enzymatic Cleavage Reactions

RGFP-NH₂ undergoes selective proteolysis at specific residues:

Cathepsin D-Mediated Cleavage

Cathepsin D, a lysosomal aspartyl protease, cleaves the Phe-Phe bond in analogous sequences like Ac-Arg-Gly-Phe-Phe-Pro-AMC (RGFFP-AMC) . Key findings:

-

Mechanism : Hydrolysis of the Phe³-Phe⁴ amide bond.

-

Byproduct : Releases Arg-Gly-Phe and Phe-NH₂ fragments.

-

Kinetics : Activity quantified via fluorescence (ex/em: 360–380 nm/440–460 nm) after dipeptidyl peptidase IV (DPP IV) cleavage of RP-AMC .

Thrombin Inhibition

RGFP-NH₂ shares structural motifs with thrombin inhibitors like Arg-Pro-Pro-Gly-Phe (RPPGF). Thrombin binds Arg¹ in its S1 pocket, while Phe⁴ interacts with hydrophobic subsites, preventing substrate cleavage .

Backbone Methylation

Methylation at the peptide backbone (e.g., N-terminal Arg or Gly) improves metabolic stability. For H-Phe-Phe-NH₂ analogues:

-

Methylated variants showed 5–10× lower intrinsic clearance (e.g., 0.15 mL/min/kg vs. 1.2 mL/min/kg for unmethylated) .

-

Impact : Reduced susceptibility to peptidase degradation while retaining binding affinity .

Cyclization Strategies

Cyclization via pyrrolidine rings or disulfide bridges enhances stability:

-

Pyrrolidine-based cyclization (e.g., replacing Gly² with proline mimics) increased plasma half-life by 3× in rodent models .

-

Disulfide bridges (e.g., Cys-Cys crosslinking) improved resistance to intestinal proteases (e.g., trypsin) .

Site-Selective Chemical Cleavage

Chemical reagents target specific residues for bond cleavage:

| Reagent System | Cleavage Site | Efficiency | Reference |

|---|---|---|---|

| DSC/DIEA/DMAP in DMF | N-terminal to Cys/Ser | 72–82% | |

| TFA/Phosphate Buffer (pH 7.5) | C-terminal to Arg | 60–70% |

Notes :

-

DSC (disuccinimidyl carbonate) activates carboxyl groups for nucleophilic attack.

-

Free cysteine residues promote thiazolidinone formation during cleavage .

Supramolecular Interactions

RGFP-NH₂ participates in coacervate formation via:

-

Cation-π interactions : Arg¹ guanidinium groups and Phe³/Phe⁴ aromatic rings.

-

Salt bridges : Stabilized by Gly² flexibility, enabling β-sheet assembly .

Synthetic Routes

RGFP-NH₂ is synthesized via solid-phase peptide synthesis (SPPS):

-

Resin binding : Fmoc-Phe-Wang resin.

-

Stepwise coupling : Fmoc-protected amino acids activated with DCCD/HOBt.

Table 1: Enzymatic Cleavage Profiles

| Enzyme | Cleavage Site | Km (μM) | Vmax (nmol/min) |

|---|---|---|---|

| Cathepsin D | Phe³-Phe⁴ | 12.5 | 8.2 |

| Thrombin | Arg¹-Gly² | 18.3 | 2.1 |

Table 2: Stability Metrics for Modified RGFP-NH₂

| Modification | Metabolic Stability (t1/2) | Permeability (PAMPA, ×10⁻⁶ cm/s) |

|---|---|---|

| Backbone methylation | 4.2 h | 15.6 |

| Cyclization | 6.8 h | 9.3 |

| Unmodified | 1.1 h | 5.2 |

科学研究应用

Drug Delivery Systems

RGPF-NH2 has been extensively studied for its potential in targeted drug delivery. Its structure allows it to interact specifically with certain receptors, enabling more effective delivery of therapeutic agents.

- Targeted Delivery : The peptide can be conjugated to nanoparticles or liposomes to enhance the targeting of drugs to specific tissues or cells. For instance, studies have shown that RGPF-NH2-modified nanoparticles can effectively target integrin receptors overexpressed on cancer cells, improving the localization of chemotherapeutic agents and reducing systemic toxicity .

- Nanoparticle Formulations : Research has demonstrated that PEGylated dendrimers modified with RGPF-NH2 can serve as carriers for gold nanoparticles. These formulations have shown enhanced imaging capabilities in computed tomography (CT), allowing for better visualization of tumors in vivo . The biocompatibility and stability of these formulations make them promising candidates for clinical applications.

Cancer Therapy

RGPF-NH2 plays a crucial role in cancer therapy through its ability to facilitate targeted treatment strategies.

- Therapeutic Targeting : The peptide's affinity for integrin receptors makes it an ideal candidate for targeted cancer therapies. By conjugating RGPF-NH2 to therapeutic agents, researchers have been able to enhance the efficacy of treatments against various cancer types, including breast and prostate cancers .

- Imaging and Diagnosis : In addition to therapeutic applications, RGPF-NH2 is utilized in imaging techniques such as CT and MRI. Its incorporation into imaging agents allows for precise localization of tumors, aiding in early diagnosis and treatment planning .

Neurobiology

RGPF-NH2 has also been explored within neurobiology for its potential neuroprotective effects and roles in neuronal signaling.

- Neuropeptide Research : The peptide's structural similarities to known neuropeptides have led to studies investigating its effects on neuronal communication and signaling pathways. Research indicates that peptides containing sequences like Arg-Phe-NH2 are integral to mediating neuronal communication across various species .

- Potential Therapeutics : There is ongoing research into the use of RGPF-NH2 as a neuroprotective agent in conditions such as neurodegenerative diseases. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for diseases like Alzheimer's and Parkinson's .

Case Studies and Research Findings

作用机制

The mechanism of action of insulin B-chain tetrapeptide amide B22-B25 involves its interaction with the insulin receptor. The tetrapeptide binds to the receptor, inducing a conformational change that activates the receptor’s tyrosine kinase activity. This activation triggers a cascade of intracellular signaling pathways, leading to glucose uptake and metabolism.

相似化合物的比较

- Insulin B-chain tetrapeptide amide B20-B23

- Insulin B-chain tetrapeptide amide B21-B24

- Insulin B-chain tetrapeptide amide B23-B26

Comparison: Arg-gly-phe-phe-NH2 is unique due to its specific sequence and position within the insulin B-chain. This tetrapeptide has been shown to have a significant impact on insulin receptor binding and activation, making it a valuable tool in insulin research. Other similar compounds may have different sequences and properties, affecting their interaction with the insulin receptor and their overall biological activity.

属性

CAS 编号 |

34367-74-3 |

|---|---|

分子式 |

C26H36N8O4 |

分子量 |

524.6 g/mol |

IUPAC 名称 |

(2S)-2-amino-N-[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C26H36N8O4/c27-19(12-7-13-31-26(29)30)24(37)32-16-22(35)33-21(15-18-10-5-2-6-11-18)25(38)34-20(23(28)36)14-17-8-3-1-4-9-17/h1-6,8-11,19-21H,7,12-16,27H2,(H2,28,36)(H,32,37)(H,33,35)(H,34,38)(H4,29,30,31)/t19-,20-,21-/m0/s1 |

InChI 键 |

MDPUTUWGOHLTAU-ACRUOGEOSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCN=C(N)N)N |

手性 SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |

规范 SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCN=C(N)N)N |

Key on ui other cas no. |

34367-74-3 |

序列 |

RGFF |

同义词 |

Arg-Gly-Phe-Phe-NH2 B chain insulin tetrapeptidamide (22-25) insulin B-chain tetrapeptide amide B22-B25 insulin B22-B25-NH2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。